(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone” is a complex organic molecule that contains a triazole ring, a piperidine ring, and a trifluoromethoxy phenyl group . The triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The trifluoromethoxy phenyl group consists of a phenyl ring (a six-membered carbon ring) with a trifluoromethoxy group attached to it .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures were characterized by spectral data .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule, while the 13C NMR spectrum can provide information about the carbon atoms . The IR absorption spectrum can provide information about the functional groups present in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various techniques. For instance, the compound can be subjected to various conditions to study its reactivity. The products of these reactions can then be analyzed using spectroscopic techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can be determined using a melting point apparatus . The solubility can be determined by dissolving the compound in various solvents and observing whether it dissolves or not .
Mechanism of Action
Target of Action
The primary targets of this compound are the oxidoreductase proteins found in organisms like Escherichia coli and Candida albicans . These proteins play a crucial role in various biological processes, including energy production, detoxification, and cellular repair.
Mode of Action
The compound interacts with the active site region of the oxidoreductase proteins . In the case of the 1XDQ protein from E. coli, key residues such as Glu 48, Tyr47, Phe46, and Gly205 are involved in the interaction . Similarly, for the 3QLS protein from C. albicans, residues like Ile19, Ile112, Glu32, Ile9, Arg79, and Ser78 play a significant role .
Result of Action
The compound has been found to exhibit significant antibacterial activity and moderate antifungal activity . This suggests that it can inhibit the growth of bacteria and fungi, likely by disrupting their energy metabolism or other oxidoreductase-mediated processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(triazol-2-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)24-13-3-1-11(2-4-13)14(23)21-9-5-12(6-10-21)22-19-7-8-20-22/h1-4,7-8,12H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVCULASIQOPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.